Methyl 8-bromo-3-hydroxy-1-naphthoate
Description
Significance of Naphthoate Scaffolds in Synthetic Chemistry
The naphthalene (B1677914) framework is a fundamental building block in the synthesis of a wide array of organic molecules. Naphthalene and its derivatives are utilized extensively in the creation of industrial chemical compounds, synthetic plastics, and materials for organic electronics. nih.gov Naphthoates, which are esters of naphthoic acids, are particularly important derivatives. They are found in numerous natural and synthetic products and serve as crucial intermediates or ligands in the synthesis of complex molecules, including those with potential pharmacological applications such as anticancer and anti-inflammatory agents. nih.govrasayanjournal.co.in The utility of the naphthoate scaffold lies in its stable aromatic system, which can be methodically functionalized to build intricate molecular architectures. csir.co.za
Overview of Halogenated and Hydroxylated Naphthalene Derivatives
The introduction of halogen and hydroxyl substituents onto the naphthalene ring system dramatically influences the molecule's chemical behavior and potential applications.
Halogenated Naphthalene Derivatives: These compounds are valuable intermediates in organic synthesis. google.comgoogle.com The carbon-halogen bond, particularly a carbon-bromine bond, serves as a versatile functional handle for a variety of chemical transformations. It is particularly amenable to metal-halogen exchange and a wide range of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. acs.orgacs.org This reactivity allows for the elaboration of the naphthalene core, connecting it to other molecular fragments. rsc.org Furthermore, certain halogenated naphthalenes have found applications in materials science, for instance, as additives in insulating oils to enhance their dielectric properties. google.comgoogle.com
Hydroxylated Naphthalene Derivatives: Commonly known as naphthols, these compounds are analogous to phenols and are a vital class of organic compounds. researchgate.net The hydroxyl group is a potent directing group in electrophilic aromatic substitution and can be converted into other functional groups, such as ethers and esters. Its presence also significantly impacts the electronic properties of the naphthalene ring and allows for hydrogen bonding, which can influence molecular recognition and crystal packing. mdpi.com Substituted naphthols are precursors for a multitude of more complex structures, including pharmaceuticals and dyes. rasayanjournal.co.inresearchgate.net
Research Rationale for Investigating Methyl 8-Bromo-3-Hydroxy-1-Naphthoate
The specific structure of this compound makes it a compound of significant academic interest. It combines three key functional groups on a single naphthalene scaffold: a bromo substituent, a hydroxyl group, and a methyl ester. This trifunctional arrangement presents a compelling case for its investigation as a versatile synthetic building block.
The rationale for its study is centered on the potential for regioselective functionalization:
The bromo group at the 8-position is sterically hindered but offers a prime site for late-stage diversification via cross-coupling reactions.
The hydroxyl group at the 3-position provides a nucleophilic center for etherification or esterification and electronically activates the ring for further substitutions.
The methyl ester at the 1-position can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, opening another avenue for modification.
The distinct reactivity of these groups allows for a programmed, stepwise synthesis of highly complex and precisely substituted naphthalene derivatives. Investigating the chemistry of this compound would provide valuable insights into the interplay of steric and electronic effects in a constrained polycyclic aromatic system. Such studies are fundamental to expanding the synthetic chemist's toolkit for creating novel molecules for materials science and medicinal chemistry.
Compound Data
Detailed experimental data for this compound is not widely available in published literature. However, its properties can be inferred by examining related, well-characterized compounds.
Table 1: Physicochemical Properties of Methyl 8-bromo-1-naphthoate and Methyl 3-hydroxy-2-naphthoate
This table presents data for two closely related structural analogs.
| Property | Methyl 8-bromo-1-naphthoate | Methyl 3-hydroxy-2-naphthoate |
| CAS Number | 38058-95-6 sigmaaldrich.com | 883-99-8 sigmaaldrich.com |
| Molecular Formula | C₁₂H₉BrO₂ sigmaaldrich.com | C₁₂H₁₀O₃ sigmaaldrich.com |
| Molecular Weight | 265.11 g/mol sigmaaldrich.com | 202.21 g/mol sigmaaldrich.com |
| Melting Point | 33 °C sigmaaldrich.com | 73-75 °C sigmaaldrich.com |
| Boiling Point | 357.0 ± 15.0 °C at 760 mmHg sigmaaldrich.com | 205-207 °C sigmaaldrich.com |
| Physical Form | Solid below 33°C, Liquid above 33°C sigmaaldrich.com | Solid |
| IUPAC Name | methyl 8-bromo-1-naphthoate sigmaaldrich.com | methyl 3-hydroxy-2-naphthoate sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H9BrO3 |
|---|---|
Molecular Weight |
281.10 g/mol |
IUPAC Name |
methyl 8-bromo-3-hydroxynaphthalene-1-carboxylate |
InChI |
InChI=1S/C12H9BrO3/c1-16-12(15)9-6-8(14)5-7-3-2-4-10(13)11(7)9/h2-6,14H,1H3 |
InChI Key |
IBVSZFFUNIJLIP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)O)C=CC=C2Br |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 8 Bromo 3 Hydroxy 1 Naphthoate and Analogous Naphthoates
Strategies for Bromination of Naphthalene (B1677914) Core Structures
The introduction of a bromine atom onto a naphthalene ring can be achieved through several methods, each with distinct advantages regarding regioselectivity and substrate scope. The choice of strategy is critical, especially when targeting a sterically hindered and electronically specific position such as C8.
Electrophilic aromatic substitution is a fundamental method for halogenating aromatic rings. In the case of naphthalene, the alpha-positions (1, 4, 5, and 8) are kinetically favored for electrophilic attack over the beta-positions (2, 3, 6, and 7) due to the formation of a more stable carbocation intermediate (arenium ion) that preserves one intact benzene (B151609) ring. acs.orgguidechem.com Naphthalene's increased reactivity compared to benzene means that bromination can sometimes proceed even without a Lewis acid catalyst. acs.org
However, achieving selectivity at a specific alpha-position like C8 in the presence of other substituents is a significant challenge. The regiochemical outcome is dictated by the electronic and steric effects of the groups already present on the ring. researchgate.netmdpi.com
An activating, ortho, para-directing group like a hydroxyl (-OH) or methoxy (B1213986) (-OCH₃) group at C3 would primarily direct incoming electrophiles to positions C2, C4, and the peri-position C4a (a bridgehead, not typically substituted) and to the other ring at C6 and C8.
A deactivating, meta-directing group like a carboxylic acid (-COOH) or ester (-COOR) at C1 deactivates the entire ring, particularly the ortho and para positions (C2, C8, and C4), making substitution more difficult.
Direct bromination of a 3-hydroxy-1-naphthoic acid derivative would therefore be complex. For example, the direct bromination of 3-hydroxy-2-naphthoic acid leads preferentially to substitution at the 7-position, guided by the activating hydroxyl group. To achieve bromination at the C8 position, a different strategy is often required due to the directing effects of the existing functional groups. Various brominating agents can be employed, each with different reactivity profiles. wku.edunih.gov
Table 1: Common Reagents for Electrophilic Aromatic Bromination
| Reagent/System | Description | Application Notes |
|---|---|---|
| Br₂ | Elemental bromine, often used with a Lewis acid catalyst (e.g., FeBr₃, AlBr₃) or in a solvent like acetic acid or CCl₄. orgsyn.org | Standard reagent, but can lack selectivity and may lead to polybromination, especially on activated rings like naphthols. cardiff.ac.uk |
| NBS (N-Bromosuccinimide) | A convenient and milder source of electrophilic bromine. | Often used for highly regioselective brominations of activated arenes, typically favoring the para-position relative to the most activating group. mdpi.comnih.gov |
| PIDA/AlBr₃ | A modern I(III)-based reagent system, PhI(OAc)₂/AlBr₃, that generates a potent electrophilic bromine species. | Offers a practical and efficient method for the bromination of phenols and naphthols under very mild, open-flask conditions with excellent yields. nih.gov |
| Zeolites | Solid acid catalysts that can induce high para-selectivity in electrophilic brominations. nih.gov | Their shape-selective properties can be exploited to control the formation of specific isomers. |
To overcome the inherent regioselectivity of electrophilic substitution, directed C-H functionalization has emerged as a powerful tool. nih.gov This strategy involves installing a directing group (DG) on the naphthalene ring, which coordinates to a transition metal catalyst and delivers the reacting species to a specific, often proximal, C-H bond. researchgate.net
For the synthesis of 8-bromo-naphthalenes, a directing group at the C1 position is ideal for targeting the peri-C-H bond at C8. researchgate.netnih.gov While direct C-H bromination via this method is still an area of active research, the principle has been demonstrated for other functionalizations like methylation and arylation. nih.gov Carboxylic acids, amides, and aldehydes are common directing groups that can facilitate the formation of a metallacycle intermediate, leading to high regioselectivity. nih.govnih.gov
A classic, albeit more stoichiometric, example of a directed approach is the synthesis of 8-bromo-1-naphthoic acid from naphthalic acid. A more direct historical method involves the use of an organomercury intermediate. The synthesis of 8-bromo-1-naphthoic acid has been achieved from anhydro-8-hydroxymercuri-1-naphthoic acid, where the mercury substituent at C8 is replaced by bromine. chemicalbook.com This halodemercuration reaction, while effective, uses toxic mercury reagents. Another route involves a Curtius rearrangement of 8-bromo-1-naphthoic acid using sodium azide (B81097) to produce 8-bromonaphthalen-1-amine, demonstrating the utility of this precursor. iucr.orgresearchgate.net
Decarboxylative halogenation, also known as the Hunsdiecker reaction, provides an alternative route to aryl halides from carboxylic acids. nih.gov This method involves the conversion of a carboxylic acid to an intermediate (classically a silver salt) which then reacts with a halogen source to yield an aryl halide with the loss of carbon dioxide. chemicalbook.com
This strategy can be particularly useful for installing a substituent in a position that is not easily accessible through electrophilic substitution. nih.gov For instance, to synthesize an 8-bromonaphthalene derivative, one could envision starting from naphthalene-1,8-dicarboxylic acid (naphthalic acid). One of the two carboxylic acid groups could be selectively protected or removed, while the remaining group at C8 undergoes decarboxylative bromination.
Modern variations of this reaction often use more convenient catalysts and reagents. However, subjecting naphthoic acid itself to some decarboxylative bromination conditions can lead to polybrominated products due to the electron-rich nature of the naphthalene ring. iucr.org Despite this, catalytic methods have been developed for a broad scope of substrates, where an aryl radical intermediate is generated that can be trapped by a halogen source. nih.gov The successful synthesis of 1-bromo-8-iodonaphthalene (B1280078) from 8-bromo-1-naphthoic acid via a decarboxylative iodination step highlights the applicability of such reactions to the sterically congested peri-positions of the naphthalene core. acs.org
Approaches for Hydroxyl Group Installation and Functionalization
The introduction and manipulation of a hydroxyl group are central to the synthesis of the target molecule. Regiocontrolled installation and the use of protecting groups to mask its reactivity during other synthetic steps are key considerations.
Introducing a hydroxyl group at a specific position on the naphthalene ring can be challenging. Classical methods like sulfonation followed by alkali fusion often lack selectivity and require harsh conditions. Modern synthetic chemistry offers more refined and regioselective protocols.
One powerful approach is the transition metal-catalyzed C(sp²)-H hydroxylation. For example, a cobalt(II)-catalyzed method has been reported for the peri-selective monohydroxylation of naphthalene monoimides, demonstrating that C-H bonds at the 4- and 5-positions can be targeted. researchgate.net Another study on substituent-induced regioselective hydroxylation found that the electronic properties of existing substituents play a crucial role in determining the position of hydroxylation. Current time information in Pasuruan, ID. Electron-donating groups tend to direct hydroxylation to an alpha-position, while electron-withdrawing groups direct it to a different alpha-position. Current time information in Pasuruan, ID.
Enzymatic methods also provide high regioselectivity. Naphthalene dioxygenase (NDO), for instance, catalyzes the cis-dihydroxylation of the naphthalene ring, and modifying the enzyme can alter the regioselectivity of the oxidation. chemicalbook.com Furthermore, biomimetic iron catalysts have been developed for the dearomative syn-dihydroxylation of naphthalenes, which can then be further manipulated.
In a multi-step synthesis, the reactivity of a hydroxyl group often necessitates its protection. researchgate.net The -OH group is acidic and can interfere with organometallic reagents, and as a strongly activating group, it can lead to unwanted side reactions during electrophilic substitution. chemsynthesis.com Protection involves converting the hydroxyl into a less reactive functional group, such as an ether or an ester, which is stable to the subsequent reaction conditions and can be cleanly removed later. researchgate.netchemsynthesis.com
The choice of protecting group is critical and depends on its stability profile. Silyl ethers are particularly common due to their ease of installation and removal under specific conditions. chemsynthesis.com
Table 2: Selected Protecting Groups for Hydroxyl Moieties
| Protecting Group | Common Reagents for Protection | Common Reagents for Deprotection | Stability Notes |
|---|---|---|---|
| Methyl (Me) | MeI, Me₂SO₄ with a base (e.g., NaH) | Harsh conditions (e.g., BBr₃, TMSI) | Very stable; resistant to most acidic, basic, and redox conditions. chemsynthesis.com |
| Benzyl (B1604629) (Bn) | Benzyl bromide (BnBr) with a base (e.g., NaH) | Catalytic hydrogenation (e.g., H₂, Pd/C) | Stable to most non-reductive conditions; easily removed by hydrogenolysis. |
| (2-Naphthyl)methyl (NAP) | 2-(Bromomethyl)naphthalene with a base | Catalytic hydrogenation (e.g., H₂, Pd/C) | Can be selectively removed in the presence of other benzyl-type ethers like p-methoxybenzyl (PMB). nih.gov |
| tert-Butyldimethylsilyl (TBDMS or TBS) | TBDMS-Cl with a base (e.g., imidazole) in DMF | Fluoride (B91410) sources (e.g., TBAF), or acidic conditions (e.g., AcOH, HCl). mdpi.com | Stable to many reaction conditions but readily cleaved by fluoride ions. |
| Triisopropylsilyl (TIPS) | TIPS-Cl with a base (e.g., imidazole) | Fluoride sources (e.g., TBAF), or acidic conditions | More sterically hindered and generally more stable to acid than TBDMS. chemsynthesis.com |
| Methoxymethyl (MOM) | MOM-Cl with a base (e.g., DIEA) | Acidic conditions (e.g., HCl in THF/H₂O). chemsynthesis.com | Stable to base and nucleophiles but cleaved by acid. |
The synthesis of Methyl 8-bromo-3-hydroxy-1-naphthoate would likely involve protecting the hydroxyl group at C3, for instance as a methyl or benzyl ether, before performing subsequent reactions such as esterification of the carboxylic acid at C1. The protecting group would then be removed in one of the final steps to yield the desired product.
Esterification Methods for Naphthoic Acid Derivatives
The final step in the synthesis of this compound is typically the esterification of the corresponding carboxylic acid, 8-bromo-3-hydroxy-1-naphthoic acid. The selection of an appropriate esterification method is critical and depends on the stability of the substrate, the desired scale, and the required purity of the final product.
Fischer Esterification and Variants
Fischer-Speier esterification is a classic and widely used method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. nih.gov The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product. organic-chemistry.org This is typically accomplished by using a large excess of the alcohol or by removing water as it is formed, for instance, through azeotropic distillation or the use of dehydrating agents. organic-chemistry.orgdoubtnut.com
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (commonly H₂SO₄ or p-TsOH), which activates the carbonyl carbon for nucleophilic attack by the alcohol. doubtnut.comsigmaaldrich.com A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester. sigmaaldrich.com
For substrates like naphthoic acids, which may have moderate solubility or be sterically hindered, modifications to the classical Fischer conditions can be beneficial. The use of microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times and improve yields for the esterification of substituted aromatic acids. ucj.org.ua By using a sealed-vessel microwave, solvents can be heated above their normal boiling points, accelerating the reaction rate. ucj.org.ua
For particularly sensitive or sterically hindered substrates where direct acid catalysis might fail or lead to side reactions, other named esterification variants are employed. The Steglich esterification utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. wikipedia.orgorganic-chemistry.org This method is performed under mild, neutral conditions and is effective for acid-labile substrates. organic-chemistry.orgnih.gov The Mitsunobu reaction provides another mild alternative, converting alcohols to esters using triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD). organic-chemistry.orgwikipedia.orgnih.gov This reaction proceeds with a clean inversion of stereochemistry at the alcohol's carbon center. organic-chemistry.org
Table 1: Effect of Alcohol and Temperature on Microwave-Assisted Esterification Yield of 4-Fluoro-3-nitrobenzoic Acid ucj.org.ua
| Alcohol | Temperature (°C) | Time (min) | Yield (%) |
| Ethanol | 130 | 15 (3x5) | 85 |
| n-Propanol | 130 | 15 (3x5) | 83 |
| n-Butanol | 130 | 15 (3x5) | 81 |
| Isopropanol | 130 | 15 (3x5) | 45 |
| tert-Butanol | 130 | 15 (3x5) | 5 |
Note: This data for a substituted benzoic acid is presented as an illustrative analogy for the esterification of substituted naphthoic acids.
Methylation of Carboxylic Acid Groups
For the specific synthesis of methyl esters, methylation using diazomethane (B1218177) (CH₂N₂) is a highly efficient and rapid method. libretexts.orglibretexts.org The reaction of a carboxylic acid with diazomethane is typically instantaneous at room temperature, quantitative, and produces nitrogen gas as the only byproduct, which simplifies purification. doubtnut.comwordpress.com
The mechanism involves an initial acid-base reaction where the carboxylic acid protonates the diazomethane. libretexts.orglibretexts.org The resulting carboxylate anion then acts as a nucleophile in an Sₙ2 reaction, attacking the methyl group of the protonated diazomethane intermediate to form the methyl ester and liberate dinitrogen. libretexts.orglibretexts.org
Despite its effectiveness, diazomethane is a toxic and potentially explosive gas, which necessitates careful handling and in-situ preparation. libretexts.orgwordpress.com A safer and more stable alternative is trimethylsilyldiazomethane (B103560) (TMS-diazomethane). wordpress.comtcichemicals.com It reacts more slowly than diazomethane but still provides high yields of methyl esters under mild conditions, often in a mixture of methanol (B129727) and a solvent like diethyl ether or DMF. wordpress.comtcichemicals.com The reaction with TMS-diazomethane has been shown to proceed to completion, yielding the desired methyl ester quantitatively in some cases. tcichemicals.com
Multi-Step Synthetic Pathways to Complex Naphthoate Structures
Convergent and Linear Synthesis Design
A linear synthesis assembles a molecule sequentially, with each step modifying the product of the previous one. For this compound, a hypothetical linear pathway might begin with 3-hydroxy-1-naphthoic acid. This precursor could be synthesized via the Kolbe-Schmitt reaction of 2-naphthol. wikipedia.org This would be followed by a regioselective bromination to introduce the bromine atom at the C8 position, and finally, esterification with methanol.
A convergent synthesis , in contrast, involves the independent preparation of key fragments of the target molecule, which are then combined (coupled) in the later stages. This approach is generally more efficient for complex molecules because it allows for the parallel synthesis of building blocks and involves fewer steps in the longest linear sequence.
Optimization of Reaction Conditions for Yield and Selectivity
For instance, in the synthesis of hydroxynaphthoic acid derivatives, the choice of Lewis acid catalyst and solvent can dramatically affect the outcome of rearrangement reactions used to form the naphthoic acid core. chemicalbook.com In one study, boron trifluoride diethyl etherate was found to be the most efficient Lewis acid for a key acyl shift, while other catalysts like titanium tetrachloride or tin tetrachloride gave lower yields or complex mixtures. chemicalbook.com
Table 2: Optimization of Lewis Acid for Acyl Shift in Naphthoic Ester Synthesis chemicalbook.com
| Entry | Lewis Acid (1.1 equiv) | Solvent | Temperature | Yield (%) |
| 1 | BF₃·OEt₂ | 1,2-Dichloroethane | Room Temp | 99 |
| 2 | TiCl₄ | 1,2-Dichloroethane | Room Temp | 56 |
| 3 | SnCl₄ | 1,2-Dichloroethane | Room Temp | 45 |
| 4 | AlCl₃ | 1,2-Dichloroethane | Room Temp | 20 |
| 5 | Sc(OTf)₃ | 1,2-Dichloroethane | Room Temp | <5 |
Similarly, in the esterification step, particularly the Fischer esterification, optimization is key. As an equilibrium-limited reaction, factors that remove water or increase the concentration of the alcohol reactant will improve the yield. organic-chemistry.org Studies on related esterifications have optimized catalyst loading (e.g., sulfuric acid), temperature, and time to achieve yields exceeding 90%. google.com The use of experimental design methodologies, such as D-optimal design, allows for the systematic and efficient optimization of multiple variables simultaneously to find the ideal conditions for maximizing both yield and selectivity. google.com
Chemical Reactivity and Transformational Pathways of Methyl 8 Bromo 3 Hydroxy 1 Naphthoate
Reactions at the Bromine Moiety
The bromine atom attached to the naphthalene (B1677914) core at the C-8 position is a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds, as well as for its removal to yield the debrominated parent compound.
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides. While specific examples for Methyl 8-bromo-3-hydroxy-1-naphthoate are not extensively documented in readily available literature, its reactivity can be inferred from the well-established behavior of other bromo-naphthalene systems in similar transformations. The hydroxyl and ester groups present in the molecule are generally compatible with the conditions of these reactions, although the hydroxyl group may require protection in some cases to prevent side reactions.
Suzuki Reaction: The Suzuki coupling involves the reaction of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is highly efficient for the formation of biaryl compounds.
Sonogashira Reaction: The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This reaction is instrumental in the synthesis of aryl alkynes.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. This reaction is a key method for the vinylation of aryl halides.
Below is a table summarizing representative conditions for these cross-coupling reactions based on transformations of similar bromo-aromatic substrates.
| Reaction | Coupling Partner | Catalyst | Base | Solvent | Typical Conditions |
| Suzuki | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 80-100 °C |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Room Temp. to 50 °C |
| Heck | Alkene | Pd(OAc)₂ | Et₃N | DMF | 100-120 °C |
This table presents generalized conditions and may require optimization for the specific substrate.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the aromatic ring towards nucleophilic attack. In this compound, the bromine atom is at the C-8 position. The hydroxyl group at C-3 and the methoxycarbonyl group at C-1 exert a deactivating effect on the C-8 position for SNAr reactions due to their electron-donating and meta-directing nature relative to the bromine, respectively. Consequently, direct displacement of the bromine atom by a nucleophile via a classical SNAr mechanism is expected to be challenging under standard conditions. More forcing conditions or the use of transition metal catalysis would likely be necessary to achieve such transformations.
Reductive Debromination and Hydrogenation
The bromine atom can be selectively removed through reductive debromination, a process that replaces the C-Br bond with a C-H bond. A common and efficient method for this transformation is catalytic hydrogenation. This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. The hydrogen source can be hydrogen gas or a transfer hydrogenation reagent like ammonium formate or sodium hypophosphite. This reaction is generally high-yielding and chemoselective, leaving other functional groups such as the ester and hydroxyl moieties intact.
Table of Reductive Debromination Conditions
| Reagent | Catalyst | Solvent | Conditions |
| H₂ (gas) | 10% Pd/C | Methanol (B129727) | Room Temperature, 1 atm |
| Ammonium formate | 10% Pd/C | Methanol | Reflux |
Reactions Involving the Hydroxyl Group
The phenolic hydroxyl group at the C-3 position is a key site for functionalization, allowing for the introduction of a variety of ether and ester linkages, as well as being susceptible to oxidation.
Etherification and Esterification of the Phenolic Hydroxyl
Etherification: The phenolic hydroxyl group can be readily converted into an ether linkage through various methods. A classic approach is the Williamson ether synthesis, which involves the deprotonation of the hydroxyl group with a base (e.g., sodium hydride, potassium carbonate) to form a phenoxide, followed by reaction with an alkyl halide.
Esterification: The hydroxyl group can also be acylated to form an ester. This is typically achieved by reacting the compound with an acyl chloride or an acid anhydride in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst and scavenges the acid byproduct.
Table of Etherification and Esterification Reactions
| Reaction | Reagent | Base | Solvent | Product |
| Etherification | Methyl iodide | K₂CO₃ | Acetone | Methyl 8-bromo-3-methoxy-1-naphthoate |
| Esterification | Acetic anhydride | Pyridine | Dichloromethane | Methyl 8-bromo-3-acetoxy-1-naphthoate |
Oxidation Reactions
Phenolic compounds, including hydroxynaphthalenes, are susceptible to oxidation. The oxidation of the 3-hydroxy group in this compound would likely lead to the formation of a quinone-type structure. The specific product formed would depend on the oxidant used and the reaction conditions. Strong oxidizing agents could potentially lead to ring-opening or other degradative pathways. Milder oxidants might selectively oxidize the hydroxylated ring. For instance, oxidation of 3-hydroxynaphthalene derivatives can yield ortho-quinones. The presence of the electron-withdrawing bromo and ester groups may influence the regioselectivity of the oxidation.
Participation in Cyclization Reactions
The structural arrangement of functional groups in this compound makes it a suitable precursor for the synthesis of fused heterocyclic systems. Intramolecular cyclization reactions can be strategically designed to involve the hydroxyl group, the bromine atom, or the ester functionality, often facilitated by transition metal catalysis.
One potential pathway involves the intramolecular O-arylation to form a furan-fused ring system. This can be achieved through reactions like the Ullmann condensation or palladium-catalyzed Buchwald-Hartwig C-O coupling, where the phenolic hydroxyl group acts as an internal nucleophile, displacing the bromine atom at the adjacent peri-position (C8). Such cyclizations are powerful methods for creating complex carbocyclic and heterocyclic compounds. divyarasayan.orgresearchgate.net
Another strategy involves the transformation of the ester and hydroxyl groups. For instance, after hydrolysis of the ester to the corresponding carboxylic acid (see section 3.3.1), the resulting 8-bromo-3-hydroxy-1-naphthoic acid could undergo bromolactonization. This process typically involves the reaction of an unsaturated carboxylic acid with a bromine source, leading to the formation of a bromo-lactone. researchgate.net While the naphthalene ring is aromatic, specific conditions could potentially favor the formation of lactone-type structures through intramolecular cyclization involving the carboxyl and hydroxyl groups.
Below is a table summarizing potential cyclization reactions.
| Reaction Type | Participating Functional Groups | Potential Product | Catalyst/Reagents |
| Intramolecular O-Arylation | 8-Bromo, 3-Hydroxy | Fused Dihydrofuran Ring | Pd or Cu catalyst, Base |
| Intramolecular Heck Reaction | 8-Bromo, (after modification of 3-OH) | Fused Carbocyclic/Heterocyclic Ring | Pd catalyst, Base |
| Lactonization | 1-Carboxy (after hydrolysis), 3-Hydroxy | Naphtho-lactone | Dehydrating agent (e.g., DCC) |
Transformations of the Methyl Ester Functionality
The methyl ester group at the C1 position is amenable to several fundamental organic transformations, including hydrolysis, transesterification, and reduction.
The methyl ester of this compound can be readily hydrolyzed to its corresponding carboxylic acid, 8-bromo-3-hydroxy-1-naphthoic acid. This transformation can be achieved under either acidic or basic conditions. libretexts.org
Acid-Catalyzed Hydrolysis : This is a reversible reaction, typically carried out by heating the ester in the presence of a large excess of water and a strong acid catalyst, such as hydrochloric acid or sulfuric acid. chemguide.co.uk The excess water helps to drive the equilibrium towards the products.
Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible process and is generally the preferred method for ester hydrolysis. chemguide.co.uk The reaction involves heating the ester with an aqueous solution of a strong base, like sodium hydroxide or potassium hydroxide. The initial products are the carboxylate salt and methanol. Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the final carboxylic acid product. commonorganicchemistry.com The kinetics of alkaline hydrolysis for related compounds like methyl 1-naphthoate have been studied, providing insight into the reactivity of this class of esters. canterbury.ac.nz
Transesterification is the process of exchanging the methyl group of the ester with a different alkyl or aryl group from another alcohol. This reaction can be catalyzed by acids or bases, or mediated by enzymes.
Acid/Base Catalysis : The reaction involves treating the methyl ester with a different alcohol (R'-OH) in the presence of a catalytic amount of a strong acid (e.g., H₂SO₄) or a base (e.g., sodium alkoxide). The equilibrium can be shifted towards the desired product by using the new alcohol as the solvent or by removing the methanol as it is formed.
Enzymatic Transesterification : Lipases are commonly used enzymes that can catalyze transesterification under mild conditions. mdpi.com This method offers high selectivity and is particularly useful for substrates with sensitive functional groups. For example, lipase-catalyzed transesterification of related hydroxyl-lactones has been demonstrated using vinyl propionate as an acyl donor. mdpi.com
The methyl ester functionality can be reduced to a primary alcohol, yielding (8-bromo-3-hydroxynaphthalen-1-yl)methanol. This transformation is a key step in the synthesis of various naphthalene-based structures. Powerful reducing agents are typically required for this conversion.
Lithium Aluminum Hydride (LiAlH₄) : This is a highly effective reagent for the reduction of esters to primary alcohols. The reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF). LiAlH₄ has been successfully used to reduce various substituted naphthoic acids and esters to their corresponding naphthyl carbinols. cdnsciencepub.comtandfonline.com
Sodium Borohydride (NaBH₄) : While generally less reactive than LiAlH₄, sodium borohydride can also reduce aromatic esters to alcohols, often requiring higher temperatures or the use of activating additives. researchgate.net For instance, refluxing an aromatic ester with NaBH₄ in a mixture of THF and methanol can achieve the desired reduction in good yields. researchgate.net
A summary of the conditions for these transformations is provided in the table below.
| Transformation | Reagents and Conditions | Product |
| Hydrolysis | 1. NaOH (aq), Δ 2. H₃O⁺ | 8-bromo-3-hydroxy-1-naphthoic acid |
| H₃O⁺ (excess), Δ | 8-bromo-3-hydroxy-1-naphthoic acid | |
| Transesterification | R'-OH, H⁺ or RO⁻ catalyst, Δ | This compound |
| Reduction | 1. LiAlH₄, THF 2. H₃O⁺ | (8-bromo-3-hydroxynaphthalen-1-yl)methanol |
Electrophilic and Nucleophilic Aromatic Reactions on the Naphthalene Ring
The reactivity of the naphthalene ring towards aromatic substitution is influenced by the existing substituents. The hydroxyl group is a strongly activating, ortho, para-directing group, while the methyl ester is a deactivating, meta-directing group, and the bromine atom is a deactivating but ortho, para-directing group.
Electrophilic Aromatic Substitution : The outcome of electrophilic substitution reactions, such as nitration or halogenation, is determined by the combined directing effects of the substituents. The powerful activating effect of the hydroxyl group at C3 will dominate, directing incoming electrophiles primarily to the ortho positions (C2 and C4). The C4 position is sterically more accessible than the C2 position. Therefore, electrophilic attack is most likely to occur at the C4 position. The regioselectivity of such reactions, like the nitration of substituted aromatic compounds, is a well-studied area. nih.govnih.gov
Nucleophilic Aromatic Substitution : The bromine atom at the C8 position is part of an aryl halide and is generally unreactive towards traditional SₙAr reactions, which typically require strong electron-withdrawing groups ortho or para to the leaving group. libretexts.orgnih.gov However, the displacement of the bromine can be achieved using modern cross-coupling methodologies.
Buchwald-Hartwig Amination : This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling aryl halides with a wide range of amines, including primary and secondary amines. wikipedia.orgorganic-chemistry.orglibretexts.org This method would enable the synthesis of 8-amino-3-hydroxy-1-naphthoate derivatives.
Ullmann Condensation : This copper-catalyzed reaction is a classic method for forming C-O, C-N, and C-S bonds by coupling aryl halides with alcohols, amines, or thiols. wikipedia.orgnih.govorganic-chemistry.org While traditional Ullmann reactions often require harsh conditions, modern protocols with specialized ligands allow the reactions to proceed under milder temperatures. mdpi.com This could be used, for example, to replace the bromine with an alkoxy or aryloxy group.
Other Cross-Coupling Reactions : Other palladium-catalyzed reactions, such as Suzuki (with boronic acids), Sonogashira (with terminal alkynes), and Heck (with alkenes) couplings, could also be employed at the C8 position to form new carbon-carbon bonds, further functionalizing the naphthalene core.
Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 8 Bromo 3 Hydroxy 1 Naphthoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.
Proton NMR (¹H NMR) spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In the ¹H NMR spectrum of Methyl 8-bromo-3-hydroxy-1-naphthoate, distinct signals are expected for the aromatic protons, the hydroxyl proton, and the methyl ester protons.
Based on the analysis of related compounds, such as 8-bromo-1-naphthoic acid, the aromatic protons are expected to appear in the range of δ 7.0-8.5 ppm. The exact chemical shifts and coupling constants will be influenced by the positions of the bromo, hydroxyl, and methyl ester groups on the naphthalene (B1677914) ring. The hydroxyl proton is anticipated to show a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. The methyl protons of the ester group will typically appear as a sharp singlet further upfield, likely around δ 3.9-4.1 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Naphthalene-H | 7.0 - 8.5 | m |
| OH | Variable | br s |
Note: The predicted values are based on the analysis of structurally similar compounds. Actual experimental values may vary.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound is expected to show distinct signals for each of the unique carbon atoms in the molecule.
The carbonyl carbon of the ester group is expected to be the most downfield signal, typically appearing in the range of δ 165-175 ppm. The aromatic carbons will resonate in the region of δ 110-140 ppm. The carbon atom attached to the bromine (C-8) will be influenced by the heavy atom effect, and its chemical shift can be predicted based on empirical data from similar brominated aromatic compounds. The carbon bearing the hydroxyl group (C-3) will also have a characteristic chemical shift. The methyl carbon of the ester group will appear at a much higher field, typically around δ 50-55 ppm. For comparison, in 8-bromo-1-naphthoic acid, the carboxylic carbon appears at δ 171.3 ppm, and the aromatic carbons resonate between δ 119.3 and 135.7 ppm chemicalbook.com.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | 165 - 175 |
| Aromatic C | 110 - 140 |
Note: The predicted values are based on the analysis of structurally similar compounds. Actual experimental values may vary.
Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the proton and carbon signals and for elucidating the connectivity within the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons in the naphthalene ring system, aiding in the assignment of the aromatic signals.
HMQC (Heteronuclear Multiple Quantum Coherence): An HMQC spectrum would establish the direct one-bond correlations between protons and the carbons to which they are attached. This would allow for the definitive assignment of the protonated aromatic carbons.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₂H₉BrO₃), the molecular ion peak ([M]⁺) in the mass spectrum would be expected to show a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). The calculated monoisotopic mass is approximately 280.97 g/mol .
High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. Fragmentation analysis would reveal characteristic losses, such as the loss of the methoxy (B1213986) group (-OCH₃) or the carbonyl group (-CO), providing further structural confirmation.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:
A broad O-H stretching vibration for the hydroxyl group, typically in the region of 3200-3600 cm⁻¹.
C-H stretching vibrations for the aromatic and methyl groups, appearing around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
A strong C=O stretching vibration for the ester carbonyl group, expected in the range of 1700-1730 cm⁻¹.
C=C stretching vibrations for the aromatic naphthalene ring, typically observed in the 1450-1600 cm⁻¹ region.
C-O stretching vibrations for the ester and hydroxyl groups, appearing in the 1000-1300 cm⁻¹ range.
A C-Br stretching vibration, which would be found at lower frequencies, typically below 700 cm⁻¹.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
|---|---|
| O-H (hydroxyl) | 3200 - 3600 (broad) |
| C-H (aromatic) | 3000 - 3100 |
| C-H (methyl) | 2850 - 2960 |
| C=O (ester) | 1700 - 1730 |
| C=C (aromatic) | 1450 - 1600 |
| C-O (ester/hydroxyl) | 1000 - 1300 |
Note: These are expected ranges and the exact peak positions can be influenced by the molecular environment.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Naphthalene and its derivatives are known to exhibit characteristic UV absorption spectra due to their extended π-conjugated system.
The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol or methanol (B129727), is expected to show multiple absorption bands corresponding to π→π* transitions. The presence of the hydroxyl and bromo substituents on the naphthalene ring will influence the position and intensity of these absorption maxima (λmax). The spectrum will likely display strong absorptions in the UV region, providing a characteristic fingerprint for the chromophoric system of the molecule.
X-ray Crystallography for Solid-State Structural Determination
A comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD), indicates that the crystal structure of this compound has not been experimentally determined and deposited. Therefore, detailed crystallographic parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates are not available.
The determination of a crystal structure through X-ray crystallography would provide invaluable insights into the molecule's three-dimensional conformation in the solid state. It would elucidate key structural features, including:
Molecular Conformation: The precise dihedral angles between the naphthalene ring system and the methyl ester group.
Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between the hydroxyl group and the carbonyl oxygen of the ester.
Intermolecular Interactions: The nature and geometry of packing forces, such as hydrogen bonding, halogen bonding (involving the bromine atom), and π-π stacking interactions between the aromatic rings of adjacent molecules. These interactions are fundamental to understanding the material's bulk properties.
While experimental data for the title compound is lacking, analysis of crystallographic data for structurally related compounds can offer predictive insights. For instance, studies on other substituted naphthoate derivatives often reveal planar naphthalene cores with varying degrees of out-of-plane torsion of the ester group, influenced by the nature and position of other substituents. Intermolecular hydrogen bonding is a common motif in crystalline hydroxy-substituted aromatic esters, often leading to the formation of chains, dimers, or more complex supramolecular architectures.
The absence of a determined crystal structure for this compound highlights an opportunity for further research. Such a study would be crucial for a complete understanding of its solid-state properties and for correlating its molecular structure with its macroscopic behavior.
Table of Crystallographic Data for this compound:
| Parameter | Value |
| Crystal System | Data Not Available |
| Space Group | Data Not Available |
| Unit Cell Dimensions | a = N/A, b = N/A, c = N/A; α = N/A, β = N/A, γ = N/A |
| Volume | Data Not Available |
| Z | Data Not Available |
| Calculated Density | Data Not Available |
| R-factor | Data Not Available |
| CCDC Deposition Number | Not Applicable |
Theoretical and Computational Investigations of Methyl 8 Bromo 3 Hydroxy 1 Naphthoate
Density Functional Theory (DFT) Calculations for Geometry Optimizationnih.govhust.edu.vngoogle.com
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that makes it ideal for studying medium-sized organic molecules. nih.govgoogle.com The fundamental principle of DFT is that the energy of a molecule can be determined from its electron density. Geometry optimization is a key application where DFT is used to find the lowest energy arrangement of atoms, corresponding to the molecule's most stable three-dimensional structure. google.com
This process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is located. For Methyl 8-bromo-3-hydroxy-1-naphthoate, this would involve determining the precise bond lengths, bond angles, and dihedral angles, including the orientation of the ester and hydroxyl groups relative to the naphthalene (B1677914) ring. The choice of a suitable functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311+G(d,p)) is crucial for obtaining accurate results that align well with experimental data. mdpi.commdpi.comnih.gov
Once the geometry is optimized, DFT is used to calculate the molecule's electronic properties. Central to this are the energies of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org
HOMO: Represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. A higher HOMO energy suggests a greater propensity for electron donation.
LUMO: Represents the innermost orbital without electrons and relates to the molecule's ability to accept electrons. A lower LUMO energy indicates a greater capacity for electron acceptance.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. nih.govscirp.org A small gap indicates that little energy is required to excite an electron, suggesting higher chemical reactivity, lower kinetic stability, and greater polarizability. nih.gov For this compound, the electron-donating hydroxyl group and the electron-withdrawing bromo and ester groups would significantly influence the energies and spatial distribution of these orbitals. DFT calculations on similar naphthalene derivatives have shown that substitutions can tune this energy gap. samipubco.comresearchgate.netresearchgate.net
Table 1: Representative Frontier Orbital Data for Naphthalene (Illustrative) (Note: This data is for the parent naphthalene molecule and serves as a baseline for understanding how substituents would alter these values. Specific values for this compound would require dedicated calculations.)
| Orbital | Energy (eV) | Description |
| HOMO | -6.13 to -5.82 | Electron-donating capability |
| LUMO | Varies with basis set | Electron-accepting capability |
| Energy Gap | ~4.75 | Indicator of chemical reactivity and stability |
Data derived from illustrative DFT studies on naphthalene. samipubco.com
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.net It is an invaluable tool for predicting how a molecule will interact with other chemical species. The MEP map is color-coded to indicate different regions of electrostatic potential: nih.govresearchgate.net
Red: Indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack. In this compound, these areas would likely be concentrated around the oxygen atoms of the hydroxyl and ester groups. researchgate.net
Blue: Indicates electron-deficient regions (positive potential), which are prone to nucleophilic attack. These would be expected near the hydrogen atoms, particularly the hydroxyl proton. researchgate.net
Green/Yellow: Represents regions of neutral or intermediate potential.
The MEP map provides a clear picture of the molecule's reactive sites and potential for intermolecular interactions, such as hydrogen bonding. researchgate.net Studies on brominated aromatic compounds often analyze the σ-hole, a region of positive potential on the bromine atom along the C-Br bond axis, which can participate in halogen bonding. researchgate.netnih.gov
After geometry optimization, a vibrational frequency analysis is performed. This calculation serves two main purposes: first, it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, it predicts the molecule's infrared (IR) and Raman spectra. mdpi.com
The calculation provides the frequencies of the fundamental vibrational modes of the molecule, such as C-H stretching, C=O stretching of the ester, O-H bending, and vibrations of the naphthalene skeleton. nih.gov By comparing these computationally predicted spectra with experimentally recorded IR and Raman spectra, researchers can confidently assign the observed spectral bands to specific molecular motions. nih.govresearchgate.net Studies on related molecules like 6-bromo-2-naphthoic acid have demonstrated excellent agreement between DFT-calculated and experimental vibrational frequencies. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations for Conformational Analysisnih.govnih.gov
While DFT calculations provide a static picture of the molecule at its lowest energy state, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior. nih.gov MD simulations model the movement of atoms over time by solving Newton's equations of motion. mdpi.com This technique is particularly useful for conformational analysis of molecules with flexible parts, such as the methyl ester group in this compound.
An MD simulation can explore the different rotational conformations (rotamers) of the ester group and assess their relative stabilities and the energy barriers for interconversion. mdpi.com By simulating the molecule in a solvent like water or an organic solvent, MD can also provide a more realistic understanding of its conformational preferences in different environments. mdpi.comacs.org The results of MD simulations can reveal the most populated conformations and the flexibility of different parts of the molecule, which are crucial for understanding its interactions with other molecules, such as biological receptors. nih.gov
Quantum Chemical Descriptors and Reactivity Predictionsmdpi.comscience.govrasayanjournal.co.in
From the electronic properties calculated using DFT, a range of quantum chemical descriptors can be derived to quantify the reactivity of a molecule. rasayanjournal.co.in These descriptors, often referred to as "conceptual DFT," provide a framework for understanding and predicting chemical behavior. mdpi.comrasayanjournal.co.in Key descriptors include:
Electronegativity (χ): The tendency of a molecule to attract electrons.
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. A larger HOMO-LUMO gap generally corresponds to greater hardness.
Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.
By calculating these global reactivity descriptors, one can compare the reactivity of this compound with other compounds and predict its behavior in chemical reactions. researchgate.net Additionally, local reactivity descriptors like the Fukui function can be calculated to identify which specific atoms within the molecule are most susceptible to nucleophilic or electrophilic attack. researchgate.net
Table 2: Key Quantum Chemical Reactivity Descriptors
| Descriptor | Formula | Interpretation |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Tendency to attract electrons |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to charge transfer |
| Electrophilicity Index (ω) | χ²/2η | Global electrophilic nature |
| Fukui Function | Varies | Identifies local reactive sites |
Formulas are based on finite difference approximations.
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is a powerful tool for elucidating the step-by-step pathway of a chemical reaction. For this compound, this could involve studying its synthesis, its participation in further reactions (e.g., electrophilic aromatic substitution), or its degradation.
Using DFT, chemists can map out the entire reaction coordinate, identifying the structures of reactants, intermediates, and products. Crucially, this method allows for the location and characterization of transition states —the high-energy structures that represent the bottleneck of a reaction. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. acs.orgresearchgate.net Theoretical studies on the oxidation mechanisms of naphthalene, for example, have successfully used DFT to calculate activation energies and predict reaction products, showing excellent agreement with experimental results. acs.orgresearchgate.net This approach provides a molecular-level understanding of reaction feasibility and selectivity that is often difficult to obtain through experiments alone.
Applications of Methyl 8 Bromo 3 Hydroxy 1 Naphthoate As a Versatile Synthetic Intermediate
Role in the Synthesis of Complex Aromatic Systems
The presence of a bromine atom on the naphthalene (B1677914) scaffold of Methyl 8-bromo-3-hydroxy-1-naphthoate makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide range of substituted naphthalenes and other complex aromatic systems.
The bromo-naphthalene moiety can readily participate in several key transformations:
Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound. This is a highly efficient method for introducing alkyl, alkenyl, or aryl substituents at the 8-position of the naphthalene ring.
Heck Reaction: The Heck reaction facilitates the substitution of the bromine atom with an alkene, leading to the formation of vinylnaphthalenes. organic-chemistry.orgresearchgate.net These products can serve as valuable building blocks for further synthetic elaborations.
Sonogashira Coupling: This coupling reaction with terminal alkynes provides a straightforward route to alkynylnaphthalenes. organic-chemistry.org These compounds are important precursors for the synthesis of various organic materials and biologically active molecules.
Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond, allowing for the introduction of a wide range of primary and secondary amines at the 8-position. chemspider.com
The hydroxyl and methyl ester groups on the naphthalene ring can also be strategically manipulated to further diversify the resulting aromatic structures. The hydroxyl group can be converted into an ether or an ester, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol. This multi-functionality allows for the synthesis of a vast library of complex aromatic compounds with tailored electronic and steric properties.
Precursor in Medicinal Chemistry for Naphthoate-Based Scaffolds
The naphthalene and, more specifically, the naphthoate scaffold are present in numerous biologically active compounds. The structural features of this compound make it an attractive starting material for the synthesis of novel therapeutic agents.
Intermediate for Bedaquiline Analogs
Bedaquiline is a diarylquinoline anti-tuberculosis drug with a novel mechanism of action. The synthesis of Bedaquiline and its analogs often involves the construction of a substituted quinoline ring system. While direct synthesis from this compound has not been explicitly reported in the reviewed literature, its structural similarity to known precursors suggests its potential as a key intermediate. The bromo- and hydroxy-functionalized naphthalene core could be elaborated through a series of reactions, including cross-coupling and cyclization steps, to construct the diarylquinoline scaffold characteristic of Bedaquiline. The ability to introduce various substituents via the bromo group would be particularly valuable for generating a library of Bedaquiline analogs for structure-activity relationship (SAR) studies.
Building Block for NMDA Receptor Modulators
N-methyl-D-aspartate (NMDA) receptors are ion channels in the brain that play a crucial role in synaptic plasticity and memory formation. Modulators of NMDA receptor activity have therapeutic potential for a range of neurological and psychiatric disorders. Naphthoic acid derivatives have been investigated as NMDA receptor modulators. The core structure of this compound provides a foundation for the synthesis of novel NMDA receptor modulators. The functional groups on the molecule can be modified to explore the SAR of this class of compounds. For instance, the ester group could be converted to an amide, and the bromo substituent could be replaced with various aromatic or heterocyclic groups through cross-coupling reactions to optimize the interaction with the NMDA receptor.
Utility in the Preparation of Advanced Materials and Ligands
Functionalized naphthalene derivatives are of significant interest in materials science due to their unique photophysical and electronic properties. The extended π-system of the naphthalene core in this compound makes it a promising building block for the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
The reactive sites on the molecule allow for the incorporation of this naphthoate unit into larger conjugated systems. For example, Sonogashira coupling can be used to extend the conjugation length by introducing acetylenic bridges, while Suzuki coupling can be employed to create polyphenylenes and other conjugated polymers. The hydroxyl group can be used to tune the solubility and processing characteristics of the resulting materials or to anchor the molecule to surfaces.
Furthermore, the bidentate nature of the hydroxy-naphthoate structure makes it a potential precursor for the synthesis of novel ligands for coordination chemistry. The hydroxyl and ester functionalities can coordinate to metal centers, forming stable complexes with interesting catalytic or photoluminescent properties.
Contribution to the Development of New Catalytic Systems
The development of new and efficient catalytic systems is a cornerstone of modern chemistry. The structure of this compound suggests its potential utility in the design of novel ligands for catalysis. As mentioned previously, the hydroxy and ester groups can act as a bidentate chelating unit for a variety of transition metals.
By modifying the substituents on the naphthalene ring, particularly at the 8-position via cross-coupling reactions, it is possible to create a library of ligands with systematically varied steric and electronic properties. This allows for the fine-tuning of the catalytic activity and selectivity of the corresponding metal complexes. For example, the introduction of bulky groups near the metal center can create a specific chiral environment, enabling enantioselective catalysis. The development of such tailored catalytic systems is crucial for the synthesis of enantiomerically pure pharmaceuticals and other high-value chemicals.
Reaction Mechanisms and Mechanistic Elucidation Involving Methyl 8 Bromo 3 Hydroxy 1 Naphthoate
Detailed Mechanistic Pathways for Ring Bromination
The synthesis of Methyl 8-bromo-3-hydroxy-1-naphthoate typically involves the electrophilic aromatic bromination of a 3-hydroxy-1-naphthoic acid derivative. The regioselectivity of this reaction is dictated by the directing effects of the existing substituents on the naphthalene (B1677914) ring.
The hydroxyl group (-OH) at the C-3 position is a potent activating group and an ortho, para-director. Due to resonance, it increases the electron density at the ortho (C-2 and C-4) and para (C-6) positions. Conversely, the methoxycarbonyl group (-COOCH₃) at the C-1 position is a deactivating group and a meta-director, withdrawing electron density from the ring through both inductive and resonance effects.
In electrophilic aromatic substitution on naphthalene, the α-positions (1, 4, 5, 8) are generally more reactive than the β-positions (2, 3, 6, 7). The bromination of 3-hydroxy-1-naphthoic acid or its methyl ester is a classic example of electrophilic aromatic substitution. The reaction proceeds via the formation of a sigma complex (also known as an arenium ion), a resonance-stabilized carbocation intermediate.
The mechanism for the bromination at the C-8 position can be outlined as follows:
Generation of the Electrophile: A Lewis acid catalyst, such as FeBr₃, polarizes the Br₂ molecule to generate a more potent electrophile, Br⁺.
Nucleophilic Attack: The π-electron system of the naphthalene ring, activated by the hydroxyl group, attacks the electrophilic bromine. The attack at the C-8 position is favored due to the directing influence of the substituents and the inherent reactivity of the α-position.
Formation of the Sigma Complex: This attack forms a resonance-stabilized carbocation intermediate, the sigma complex. The positive charge is delocalized over the naphthalene ring.
Deprotonation: A weak base, such as Br⁻ or the solvent, removes a proton from the C-8 position, restoring the aromaticity of the naphthalene ring and yielding the final product, this compound.
The preference for bromination at the C-8 position over other activated positions can be attributed to a combination of electronic and steric factors. While the hydroxyl group strongly activates the ortho and para positions, the bulky methoxycarbonyl group at C-1 may sterically hinder the approach of the electrophile to the adjacent C-8 position to some extent, but the electronic directing effects are often dominant in determining the position of substitution on a naphthalene ring. bombaytechnologist.in
Understanding the Kinetics and Thermodynamics of Esterification and Hydrolysis
Esterification:
The formation of this compound from 8-bromo-3-hydroxy-1-naphthoic acid and methanol (B129727) is typically achieved through Fischer-Speier esterification. organic-chemistry.org This reaction is an acid-catalyzed nucleophilic acyl substitution.
The kinetics of Fischer esterification are influenced by several factors, including the structure of the alcohol and carboxylic acid, the concentration of the acid catalyst, and the temperature. ucr.ac.cr The reaction is reversible, and its thermodynamics are governed by the equilibrium between reactants and products. nih.gov
The mechanism proceeds as follows:
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity.
Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile and attacks the protonated carbonyl carbon.
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
Deprotonation: The protonated ester is deprotonated to yield the final product, this compound, and regenerates the acid catalyst.
To drive the equilibrium towards the product side, either an excess of methanol can be used, or the water formed during the reaction can be removed, for example, by azeotropic distillation. The reaction is generally considered to be nearly thermoneutral. ucr.ac.cr
Hydrolysis:
The hydrolysis of this compound to 8-bromo-3-hydroxy-1-naphthoic acid and methanol can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: This is the reverse of the Fischer esterification. The ester is heated with an excess of water in the presence of a strong acid catalyst. libretexts.org The reaction is reversible and reaches an equilibrium. The mechanism follows the principle of microscopic reversibility and is the exact reverse of the esterification mechanism described above.
Base-Catalyzed Hydrolysis (Saponification): This process is effectively irreversible because the carboxylic acid formed is deprotonated by the base to form a carboxylate salt, which is unreactive towards the alcohol. masterorganicchemistry.com The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. masterorganicchemistry.com
The mechanism for base-catalyzed hydrolysis is as follows:
Nucleophilic Attack by Hydroxide: The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester.
Formation of a Tetrahedral Intermediate: This results in the formation of a tetrahedral oxyanion intermediate.
Elimination of the Alkoxide: The intermediate collapses, and the methoxide ion (⁻OCH₃) is eliminated as the leaving group.
| Reaction | Catalyst | Reversibility | Key Intermediate | Driving Force |
| Esterification | Acid (e.g., H₂SO₄) | Reversible | Protonated Carbonyl | Removal of water or excess alcohol |
| Acidic Hydrolysis | Acid (e.g., H₂SO₄) | Reversible | Protonated Carbonyl | Excess water |
| Basic Hydrolysis | Base (e.g., NaOH) | Irreversible | Tetrahedral Oxyanion | Formation of stable carboxylate salt |
Mechanistic Insights into Cross-Coupling Reactions at the Bromo-Substituted Position
The bromo substituent at the C-8 position of this compound provides a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in synthetic organic chemistry for the construction of complex molecules.
Suzuki-Miyaura Coupling:
This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.org
The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three main steps: libretexts.orgyonedalabs.com
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-Br bond of this compound to form a Pd(II) complex. This is often the rate-determining step.
Transmetalation: The organic group from the organoboron species is transferred to the palladium center. The base plays a crucial role in this step, activating the organoboron compound to facilitate the transfer. organic-chemistry.org
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Sonogashira Coupling:
The Sonogashira coupling enables the formation of a C-C bond between the aryl bromide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org
The catalytic cycle is thought to involve two interconnected cycles, one for palladium and one for copper: libretexts.org
Palladium Cycle: Similar to the Suzuki coupling, this involves oxidative addition of the aryl bromide to Pd(0), followed by transmetalation from the copper acetylide and subsequent reductive elimination to give the coupled product and regenerate the Pd(0) catalyst.
Copper Cycle: The base deprotonates the terminal alkyne to form a copper acetylide, which then participates in the transmetalation step with the palladium complex.
Copper-free Sonogashira coupling protocols have also been developed. organic-chemistry.org
Buchwald-Hartwig Amination:
This reaction forms a C-N bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.org
The catalytic cycle for the Buchwald-Hartwig amination is as follows: libretexts.orgorganic-chemistry.org
Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the C-Br bond of this compound.
Amine Coordination and Deprotonation: The amine coordinates to the resulting Pd(II) complex, and the base deprotonates the coordinated amine to form a palladium-amido complex.
Reductive Elimination: The aryl group and the amino group on the palladium center couple to form the desired C-N bond, regenerating the Pd(0) catalyst.
A potential side reaction in some cases is β-hydride elimination. youtube.com
| Cross-Coupling Reaction | Coupling Partner | Key Reagents | Bond Formed |
| Suzuki-Miyaura | Organoboron compound | Pd catalyst, Base | C-C |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C (alkyne) |
| Buchwald-Hartwig | Amine | Pd catalyst, Strong Base | C-N |
Influence of Substituents on Reaction Selectivity and Rate
The substituents on the naphthalene ring of this compound—the bromo, hydroxyl, and methoxycarbonyl groups—exert significant electronic and steric effects that influence the selectivity and rate of its reactions. canterbury.ac.nzresearchgate.net
Hydroxyl Group (-OH): As a strong electron-donating group, the hydroxyl group activates the naphthalene ring towards electrophilic attack. Its directing effect is crucial in determining the position of further substitution. In cross-coupling reactions, the acidic proton of the hydroxyl group may need to be protected, or a suitable base must be chosen to avoid interference with the catalytic cycle.
Methoxycarbonyl Group (-COOCH₃): This electron-withdrawing group deactivates the naphthalene ring towards electrophilic substitution. researchgate.net Its steric bulk can also influence the approach of reagents to the adjacent C-8 position. In reactions involving the carboxylate functionality, such as hydrolysis, its electronic nature makes the carbonyl carbon susceptible to nucleophilic attack.
Bromo Group (-Br): The bromo substituent is the site of reaction in cross-coupling chemistry. The C-Br bond strength and the electronic environment of the naphthalene ring affect the rate of oxidative addition to the palladium catalyst. The presence of both electron-donating (-OH) and electron-withdrawing (-COOCH₃) groups can modulate the reactivity of the C-Br bond.
Emerging Research Frontiers and Future Perspectives in the Chemistry of Methyl 8 Bromo 3 Hydroxy 1 Naphthoate
Development of More Sustainable and Greener Synthetic Routes
The pursuit of environmentally benign chemical processes is a paramount goal in modern synthetic chemistry. Future research on Methyl 8-bromo-3-hydroxy-1-naphthoate will likely focus on the development of sustainable and greener synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents.
Key areas of exploration will include:
Atom-Economical Bromination and Hydroxylation: Traditional methods for introducing bromo and hydroxyl groups onto aromatic rings can involve harsh reagents and generate significant waste. Future approaches will likely focus on catalytic methods that offer high atom economy. For instance, the use of N-bromosuccinimide (NBS) with a recyclable catalyst or enzymatic bromination could provide a greener alternative to elemental bromine. Similarly, direct C-H hydroxylation using environmentally friendly oxidants like hydrogen peroxide, catalyzed by transition metals or enzymes, will be a key research direction.
Renewable Starting Materials: Investigating the synthesis of the naphthalene (B1677914) core from renewable feedstocks will be a significant step towards sustainability. Biorenewable sources can be transformed through various chemical and biological processes to produce aromatic platform chemicals, which can then be further functionalized.
Solvent Minimization and Alternative Solvents: A major focus will be on reducing or eliminating the use of volatile and hazardous organic solvents. This can be achieved through solvent-free reaction conditions, such as solid-state synthesis or mechanochemistry, or by employing greener solvent alternatives like water, supercritical fluids (e.g., CO2), or bio-derived solvents.
| Traditional Route | Potential Greener Alternative | Sustainability Benefit |
| Bromination with Br2 in chlorinated solvents | Catalytic bromination with NBS in ionic liquids | Reduced use of hazardous reagents and solvents |
| Friedel-Crafts acylation with AlCl3 | Zeolite-catalyzed acylation | Use of a recyclable and less corrosive catalyst |
| Use of petroleum-based starting materials | Synthesis from biomass-derived platform chemicals | Reduced reliance on fossil fuels |
Exploration of Novel Catalytic Transformations Mediated by the Naphthoate Scaffold
The unique electronic and steric properties of the this compound scaffold make it an intriguing candidate for mediating novel catalytic transformations. The bromine atom, in particular, serves as a versatile handle for a wide range of cross-coupling reactions.
Future research in this area is expected to explore:
Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent is ideally suited for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. nih.gov These reactions would allow for the introduction of a wide array of functional groups at the 8-position, leading to the synthesis of diverse libraries of novel naphthalene derivatives with potential applications in materials science and medicinal chemistry. nih.gov
C-H Functionalization: The naphthalene core possesses multiple C-H bonds that could be selectively functionalized using transition metal catalysis. researchgate.net Research will likely focus on developing directing groups or catalytic systems that can achieve regioselective C-H activation at specific positions on the ring, offering a more direct and efficient way to synthesize complex derivatives. nih.gov
Asymmetric Catalysis: The development of chiral catalysts based on the naphthoate scaffold could enable enantioselective transformations. The inherent chirality of certain derivatives or the introduction of chiral auxiliaries could lead to the synthesis of optically active compounds, which are of high value in the pharmaceutical industry.
| Reaction Type | Catalyst | Potential Functionalization |
| Suzuki Coupling | Palladium(0) complexes | Aryl, heteroaryl, vinyl groups |
| Heck Coupling | Palladium(0) complexes | Alkenes |
| Sonogashira Coupling | Palladium(0)/Copper(I) | Alkynes |
| Buchwald-Hartwig Amination | Palladium(0) complexes | Amines, amides |
| C-H Arylation | Palladium(II) complexes | Aryl groups at various positions |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow and automated platforms offers numerous advantages, including improved safety, enhanced reaction control, and the potential for high-throughput synthesis.
Future developments for this compound in this domain will likely involve:
Multi-Step Flow Synthesis: The development of a continuous, multi-step flow process for the synthesis of this compound and its derivatives would be a significant advancement. flinders.edu.ausemanticscholar.org This would involve integrating multiple reaction and purification steps into a single, seamless process, leading to increased efficiency and reduced manual intervention. umontreal.canih.gov
Automated Library Synthesis: Automated synthesis platforms can be employed to rapidly generate large libraries of derivatives based on the this compound scaffold. nih.govchemrxiv.org By systematically varying the building blocks used in cross-coupling reactions or other functionalization steps, researchers can efficiently explore the chemical space around this core structure to identify compounds with desired properties. nih.gov
Process Analytical Technology (PAT): The integration of in-line analytical techniques, such as spectroscopy, into flow reactors will enable real-time monitoring and optimization of reaction parameters. This data-rich approach will facilitate a deeper understanding of the reaction kinetics and mechanisms, leading to more robust and efficient synthetic processes.
Advanced Spectroscopic Characterization Techniques for In-Situ Monitoring
A thorough understanding of reaction pathways and the identification of transient intermediates are crucial for optimizing synthetic methods. Advanced spectroscopic techniques will play a pivotal role in the in-situ monitoring of reactions involving this compound.
Future research will likely leverage:
In-Situ Raman and Infrared (IR) Spectroscopy: These techniques can provide real-time information about the changes in chemical bonds during a reaction. spectroscopyonline.com By monitoring the vibrational modes of the reactants, intermediates, and products, it is possible to track the progress of the reaction and identify key intermediates. springernature.comresearchgate.net
Process NMR Spectroscopy: In-situ NMR spectroscopy offers detailed structural information about the species present in a reaction mixture. This can be particularly valuable for elucidating complex reaction mechanisms and identifying unexpected byproducts.
Mass Spectrometry: Real-time mass spectrometry techniques, such as ReactIR with integrated mass spectrometry, can provide valuable information about the molecular weight of species present in the reaction, aiding in the identification of intermediates and products.
| Technique | Information Gained | Application |
| In-Situ Raman Spectroscopy | Vibrational modes of functional groups | Monitoring reaction kinetics, identifying intermediates |
| In-Situ IR Spectroscopy | Changes in bond vibrations | Tracking conversion of starting materials to products |
| Process NMR Spectroscopy | Detailed structural information | Elucidating reaction mechanisms, identifying byproducts |
| Real-Time Mass Spectrometry | Molecular weight of reaction components | Identifying transient species and reaction products |
Computational Chemistry in Predictive Design and Reaction Discovery
Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, as well as for elucidating reaction mechanisms. The application of these methods to this compound will be instrumental in guiding future experimental work.
Key areas of computational investigation will include:
Density Functional Theory (DFT) Studies: DFT calculations can be used to predict the electronic structure, spectroscopic properties, and reactivity of this compound and its derivatives. nih.govbohrium.com This can help in understanding the regioselectivity of functionalization reactions and in designing new catalysts. chemrevlett.comresearchgate.net
Reaction Mechanism Elucidation: Computational modeling can be used to explore the potential energy surfaces of various reactions, allowing for the identification of transition states and the calculation of activation barriers. nih.gov This information is invaluable for understanding reaction mechanisms and for predicting the feasibility of new transformations.
Predictive Design of Novel Derivatives: By computationally screening virtual libraries of derivatives, it is possible to identify candidates with desired electronic, optical, or biological properties. nih.govajpchem.org This in silico approach can significantly accelerate the discovery of new functional molecules based on the this compound scaffold. rsc.org
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
